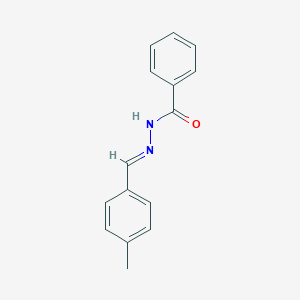
n'-(4-Methylbenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylbenzylidene)benzohydrazide, also known as MBTH, is a chemical compound that has received significant attention in recent years due to its potential applications in scientific research. MBTH is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 263.33 g/mol.
作用機序
The mechanism of action of n'-(4-Methylbenzylidene)benzohydrazide is not fully understood. However, it is believed that n'-(4-Methylbenzylidene)benzohydrazide reacts with phenolic compounds to form a colored complex, which can be detected by spectrophotometry. n'-(4-Methylbenzylidene)benzohydrazide has also been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
n'-(4-Methylbenzylidene)benzohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have shown that n'-(4-Methylbenzylidene)benzohydrazide can inhibit the activity of tyrosinase and other enzymes involved in the production of melanin. n'-(4-Methylbenzylidene)benzohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In vivo studies have shown that n'-(4-Methylbenzylidene)benzohydrazide can reduce the levels of certain inflammatory markers, such as TNF-α and IL-6, in animal models.
実験室実験の利点と制限
One of the advantages of using n'-(4-Methylbenzylidene)benzohydrazide in lab experiments is its high sensitivity and specificity for the detection of phenolic compounds. n'-(4-Methylbenzylidene)benzohydrazide is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of using n'-(4-Methylbenzylidene)benzohydrazide is that it may interfere with other compounds in the sample, leading to false-positive results. Additionally, n'-(4-Methylbenzylidene)benzohydrazide may not be suitable for the detection of certain phenolic compounds, such as those with low molecular weights.
将来の方向性
There are several future directions for research on n'-(4-Methylbenzylidene)benzohydrazide. One area of interest is the development of new drugs based on the structure of n'-(4-Methylbenzylidene)benzohydrazide. n'-(4-Methylbenzylidene)benzohydrazide has been shown to have potential as an anti-inflammatory and antioxidant agent, and further research may lead to the development of new drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of n'-(4-Methylbenzylidene)benzohydrazide. Further research is needed to fully understand how n'-(4-Methylbenzylidene)benzohydrazide interacts with phenolic compounds and other enzymes. Finally, there is a need for the development of new methods for the detection of phenolic compounds that are more specific and sensitive than n'-(4-Methylbenzylidene)benzohydrazide.
合成法
N'-(4-Methylbenzylidene)benzohydrazide can be synthesized by the condensation of 4-methylbenzaldehyde and benzohydrazide in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
科学的研究の応用
N'-(4-Methylbenzylidene)benzohydrazide has been used in various scientific research applications, including the development of new drugs and the study of enzyme kinetics. n'-(4-Methylbenzylidene)benzohydrazide is commonly used as a reagent for the determination of phenolic compounds, such as catecholamines, in biological samples. n'-(4-Methylbenzylidene)benzohydrazide has also been used as a reagent for the detection of nitrite in food and water samples.
特性
分子式 |
C15H14N2O |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
N-[(E)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-12-7-9-13(10-8-12)11-16-17-15(18)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b16-11+ |
InChIキー |
TZBRMRLBEFLVNA-LFIBNONCSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
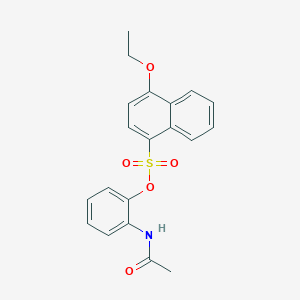
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)

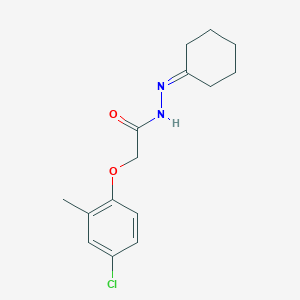
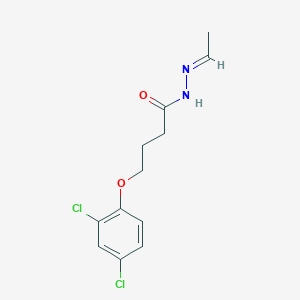
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229236.png)
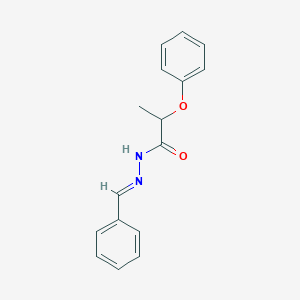
![N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B229240.png)
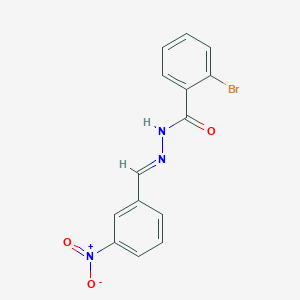
![8,9-dihydroxy-6H-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B229244.png)
![2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)
![3-(benzylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-ylamine](/img/structure/B229247.png)